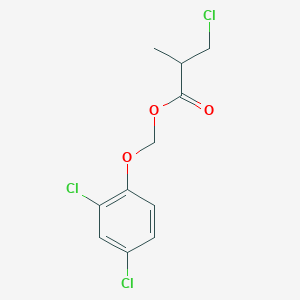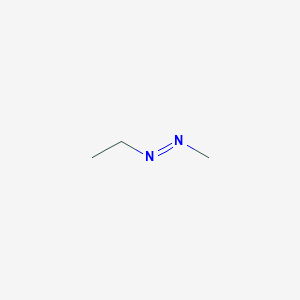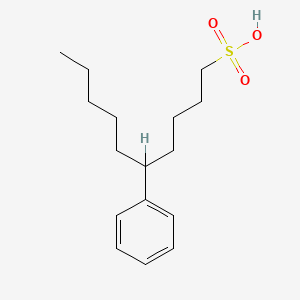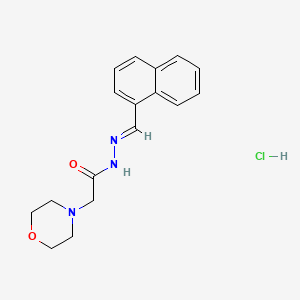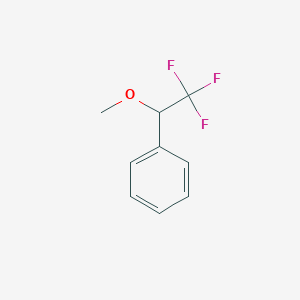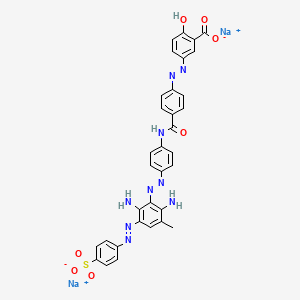
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex organic compound with the molecular formula C32H24N8Na2O6S and a molecular weight of 694.63 g/mol . This compound is known for its vibrant color properties and is commonly used as a dye in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl, followed by coupling with 4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenylamine. The final step involves the coupling of the resulting intermediate with salicylic acid under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of reaction temperatures, pH levels, and the use of high-purity reagents to ensure consistent quality of the final product .
化学反应分析
Types of Reactions
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds and sulphonated derivatives.
Reduction: Major products include various amines and phenolic compounds.
Substitution: Products depend on the nucleophile used but can include substituted aromatic compounds.
科学研究应用
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used as a dye in textiles, paper, and leather industries.
作用机制
The mechanism of action of disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves its ability to form stable complexes with various substrates. The azo groups in the compound can interact with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is the basis for its use in staining and potential therapeutic applications .
相似化合物的比较
Similar Compounds
- Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)benzoate
- Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)phthalate
Uniqueness
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is unique due to its specific structural features, including the presence of salicylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules .
属性
CAS 编号 |
72829-12-0 |
|---|---|
分子式 |
C33H25N9Na2O7S |
分子量 |
737.7 g/mol |
IUPAC 名称 |
disodium;5-[[4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C33H27N9O7S.2Na/c1-18-16-27(41-38-23-10-13-25(14-11-23)50(47,48)49)30(35)31(29(18)34)42-39-22-8-6-20(7-9-22)36-32(44)19-2-4-21(5-3-19)37-40-24-12-15-28(43)26(17-24)33(45)46;;/h2-17,43H,34-35H2,1H3,(H,36,44)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI 键 |
IDQIUSUZMLRVBZ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
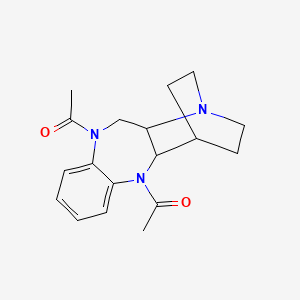
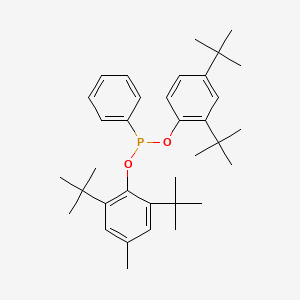
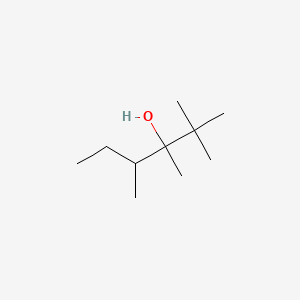

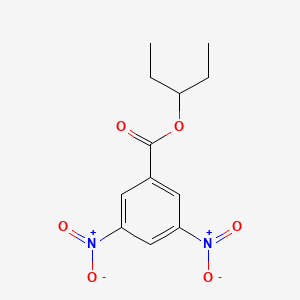
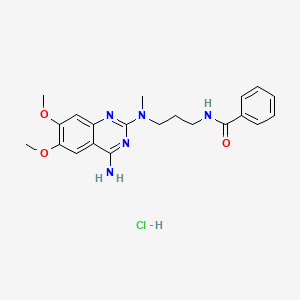
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
